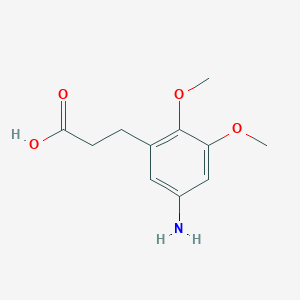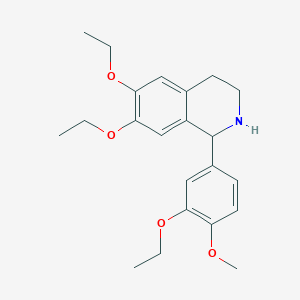
3-(5-amino-2,3-dimethoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-amino-2,3-dimethoxyphenyl)propanoic acid, also known as mGluR5 antagonist, is a chemical compound that has gained significant attention in the field of neuroscience. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been used in various scientific research applications.
Wirkmechanismus
The metabotropic glutamate receptor subtype 5 (3-(5-amino-2,3-dimethoxyphenyl)propanoic acid) is a G protein-coupled receptor that plays a crucial role in synaptic plasticity and neurotransmitter release. 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid acts as a selective antagonist of 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid and blocks its activity. This leads to a decrease in glutamate release and a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid can modulate various biochemical and physiological processes in the brain. It has been shown to decrease the levels of oxidative stress and inflammation, increase the levels of brain-derived neurotrophic factor (BDNF), and improve synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid in lab experiments is its selectivity for 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors. However, one of the limitations is that it may not accurately represent the complexity of neurological disorders in humans and may not be effective in clinical trials.
Zukünftige Richtungen
The potential therapeutic applications of 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid are still being explored. Some of the future directions for research include studying its effects on other neurological disorders, investigating its potential as a treatment for drug addiction, and exploring its use in combination with other drugs to enhance its efficacy.
In conclusion, 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid is a chemical compound that has shown promise in various scientific research applications. Its selectivity for 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid makes it a valuable tool for studying the role of this receptor in neurological disorders. Further research is needed to fully understand its potential therapeutic applications and limitations.
Synthesemethoden
The synthesis of 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid involves the reaction of 5-nitro-2,3-dimethoxytoluene with ethyl acrylate in the presence of a palladium catalyst. The resulting product is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. The amine is then coupled with propanoic acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-(5-amino-2,3-dimethoxyphenyl)propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Fragile X syndrome. It has been shown to decrease the severity of symptoms in animal models of these diseases.
Eigenschaften
IUPAC Name |
3-(5-amino-2,3-dimethoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-9-6-8(12)5-7(11(9)16-2)3-4-10(13)14/h5-6H,3-4,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOJIEHUWQDXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methylnicotinonitrile](/img/structure/B5977308.png)
![3-(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B5977316.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5977328.png)
![2-[1-[(6-methyl-2-pyridinyl)methyl]-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B5977337.png)
![1-{2-hydroxy-3-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B5977339.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(4-pyrimidinylmethyl)-4-piperidinecarboxamide](/img/structure/B5977346.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5977347.png)
![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5977380.png)
![1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-3-piperidinecarboxamide](/img/structure/B5977393.png)

![2-[1-(2-fluorobenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5977413.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B5977421.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(1H-imidazol-4-ylmethyl)methylamine](/img/structure/B5977428.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B5977433.png)